molecular formula C20H17N5OS B4232132 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4232132
M. Wt: 375.4 g/mol
InChI Key: HRKDKEBSTMAVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine, also known as PTZ, is a chemical compound that has been extensively studied for its potential use in scientific research. PTZ belongs to the class of compounds known as triazoles, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to act by blocking the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This leads to an increase in excitatory neurotransmitter activity, which can trigger seizures and convulsions. 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine are complex and depend on a variety of factors, including dose, route of administration, and the animal model used. At low doses, 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to have anxiogenic effects, while at higher doses it can induce seizures and convulsions. 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to modulate the activity of various neurotransmitter systems in the brain, including GABA, glutamate, and serotonin.

Advantages and Limitations for Lab Experiments

1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of neurotransmitters in seizure activity. 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine also has some limitations. It can be toxic at high doses, and its effects can vary depending on the animal model used. Additionally, 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not a perfect model for human epilepsy, as the mechanisms of seizure activity in humans are more complex.

Future Directions

There are several future directions for research on 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine. One area of interest is the development of new compounds based on the structure of 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine that may have improved efficacy and safety profiles. Another area of interest is the use of 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in combination with other drugs to treat epilepsy and other seizure disorders. Finally, there is a need for further research on the mechanisms of action of 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine and other convulsant agents, which may lead to the development of new treatments for epilepsy and other neurological disorders.

Scientific Research Applications

1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiogenic, and proconvulsant effects. 1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is commonly used as a convulsant agent in animal models of epilepsy and seizure disorders. It has also been used as a tool to investigate the mechanisms of epileptogenesis and the role of neurotransmitters in seizure activity.

properties

IUPAC Name

2-phenyl-1-[3-pyridin-3-yl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-18(12-15-6-2-1-3-7-15)25-20(22-14-17-9-5-11-27-17)23-19(24-25)16-8-4-10-21-13-16/h1-11,13H,12,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKDKEBSTMAVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(phenylacetyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
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